rac-(1R,2S,4R,5R)-2-methylbicyclo[2.2.1]heptane-2,5-diol
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Overview
Description
rac-(1R,2S,4R,5R)-2-methylbicyclo[221]heptane-2,5-diol is a bicyclic compound with two hydroxyl groups It is a stereoisomer with specific spatial arrangement of its atoms, making it an interesting subject for various chemical studies
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S,4R,5R)-2-methylbicyclo[2.2.1]heptane-2,5-diol typically involves the use of specific starting materials and reaction conditions. One common method involves the use of bicyclo[2.2.1]heptane derivatives, which are subjected to various chemical reactions to introduce the hydroxyl groups at the desired positions. The reaction conditions often include the use of strong bases or acids, and the reactions are carried out under controlled temperatures to ensure the desired stereochemistry is achieved .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The industrial methods are designed to be cost-effective and scalable to meet the demands of various applications .
Chemical Reactions Analysis
Types of Reactions: rac-(1R,2S,4R,5R)-2-methylbicyclo[2.2.1]heptane-2,5-diol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the functional groups and the overall structure of the compound, leading to the formation of various derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may lead to the formation of ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes .
Scientific Research Applications
rac-(1R,2S,4R,5R)-2-methylbicyclo[2.2.1]heptane-2,5-diol has several applications in scientific research. In chemistry, it is used as a model compound to study stereochemistry and reaction mechanisms. In biology, it may be used to investigate the effects of specific molecular structures on biological systems. In medicine, derivatives of this compound could be explored for their potential therapeutic properties. Additionally, in industry, it may be used as an intermediate in the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of rac-(1R,2S,4R,5R)-2-methylbicyclo[2.2.1]heptane-2,5-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. The unique bicyclic structure also allows it to fit into specific binding sites, making it a valuable tool in studying molecular interactions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to rac-(1R,2S,4R,5R)-2-methylbicyclo[2.2.1]heptane-2,5-diol include other bicyclic diols and derivatives of bicyclo[2.2.1]heptane. Examples include rac-(1R,2R,4R,5R)-5-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid and rac-(1R,4S,5R,6R)-2-oxa-3-azabicyclo[2.2.1]heptane-5,6-diol .
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of two hydroxyl groups. This configuration allows it to participate in unique chemical reactions and interactions that are not possible with other similar compounds. Its structure also makes it a valuable compound for studying the effects of stereochemistry on chemical and biological processes .
Properties
IUPAC Name |
(1S,2R,4S,5S)-2-methylbicyclo[2.2.1]heptane-2,5-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(10)4-5-2-6(8)3-7(5)9/h5-7,9-10H,2-4H2,1H3/t5-,6-,7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMGOCZMLWRHIJ-DKXJUACHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC1CC2O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@@H]2C[C@H]1C[C@@H]2O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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